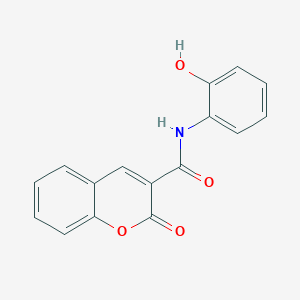
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺是一种复杂的有机化合物,以其在各个科学领域的多样应用而闻名。该化合物以其独特的结构为特征,其中包括一个与羧酰胺基团和羟基苯基取代基融合的色烯环。
准备方法
合成路线和反应条件
2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺的合成通常涉及在合适的催化剂存在下,将2-羟基苯甲醛与3-乙酰香豆素缩合。反应在乙醇或甲醇等有机溶剂中回流条件下进行。得到的中间体随后进行进一步反应,包括酰胺形成,以得到最终产物。
工业生产方法
在工业环境中,2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺的生产可能涉及使用连续流反应器以确保有效的混合和热传递。自动化系统的使用允许对反应参数进行精确控制,从而导致最终产物具有更高的产率和纯度。此外,通常考虑实施绿色化学原则,例如溶剂回收和废物最小化,以提高生产过程的可持续性。
化学反应分析
反应类型
2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺会发生各种化学反应,包括:
氧化: 羟基苯基基团可以被氧化形成醌衍生物。
还原: 色烯环中的羰基可以被还原形成相应的醇。
取代: 酰胺基团可以参与亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺和硫醇等亲核试剂可以在碱性条件下使用以实现取代反应。
主要形成的产物
科学研究应用
2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺及其在以下方面的应用已得到广泛研究:
化学: 用作有机合成中的构建单元,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂的潜力及其在生化途径中的作用。
医学: 探索其抗炎、抗氧化和抗癌特性。
工业: 用于开发先进材料,包括聚合物和纳米材料。
作用机制
2-羟基苯基)-2-氧代-2H-色烯-3-甲酰胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物与这些靶标形成氢键和π-π相互作用的能力有助于其生物活性。 例如,其抗癌特性归因于其通过调节促凋亡和抗凋亡蛋白的表达来诱导癌细胞凋亡的能力 .
相似化合物的比较
类似化合物
N-(2-羟基苯基)乙酰胺: 以其镇痛和退热特性而闻名。
N-(5-氯-2-羟基苯基)乙酰胺: 研究其抗菌活性。
N-(2-羟基-5-硝基苯基)乙酰胺: 研究其植物毒性作用。
独特性
生物活性
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a chromene backbone with a hydroxyl group at the 2-position of the phenyl ring and a carboxamide functional group. Its molecular formula is C15H13NO3, with a molecular weight of approximately 285.25 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals can help mitigate cellular damage associated with various diseases.
2. Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against a range of pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains highlight its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
A study reported that this compound inhibited biofilm formation in Staphylococcus aureus, indicating its potential application in treating biofilm-associated infections.
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit key inflammatory mediators, which could be beneficial in managing conditions characterized by chronic inflammation. This activity is often assessed through assays measuring the production of pro-inflammatory cytokines.
4. Anticancer Activity
This compound shows promise as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
In one study, the compound was shown to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapeutic .
The biological activities of this compound are attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in signaling pathways, such as kinases, leading to altered cellular processes like proliferation and apoptosis.
- Interaction with DNA : It may also interact with DNA, affecting replication and transcription processes critical for cancer cell survival .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Antimicrobial Study : A comprehensive evaluation of its antimicrobial properties revealed significant efficacy against multiple bacterial strains, with synergistic effects observed when combined with conventional antibiotics like ciprofloxacin .
- Cancer Research : In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways, reinforcing its potential as an anticancer agent .
- Inflammation Models : Experimental models showed that treatment with this compound resulted in a marked reduction in inflammatory markers, supporting its use in inflammatory disease management .
属性
CAS 编号 |
1846-95-3 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC 名称 |
N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |
InChI 键 |
UPWPHWFRPQECSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















